Monobenzyl pyridine-3,5-dicarboxylate
Description
Monobenzyl pyridine-3,5-dicarboxylate is a derivative of pyridine-3,5-dicarboxylic acid, where one carboxyl group is esterified with a benzyl group, and the other remains as a free acid or is esterified with a different substituent. These derivatives are critical intermediates in pharmaceuticals, coordination polymers, and chemosensors .
Pyridine-3,5-dicarboxylate derivatives are characterized by their ability to act as ligands in metal-organic frameworks (MOFs) and as pharmacophores in calcium channel blockers like benidipine and nifedipine . The benzyl ester group in monobenzyl derivatives may enhance lipophilicity, influencing solubility and reactivity in synthetic applications .
Properties
CAS No. |
192518-50-6 |
|---|---|
Molecular Formula |
C14H10NO4- |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
5-phenylmethoxycarbonylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H11NO4/c16-13(17)11-6-12(8-15-7-11)14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)/p-1 |
InChI Key |
HAKNEAWSRQVZJI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=CC(=C2)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares monobenzyl pyridine-3,5-dicarboxylate with structurally related esters and their applications:
Table 1: Key Features of Pyridine-3,5-Dicarboxylate Derivatives
Physicochemical Properties
- Coordination Chemistry : Pyridine-3,5-dicarboxylate’s two carboxylate groups enable diverse coordination modes with metals (e.g., luminescent Nd³⁺ complexes) .
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